3-((3,4-Dichlorophenyl)thio)propanal

Catalog No.
S14187360
CAS No.
M.F
C9H8Cl2OS
M. Wt
235.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((3,4-Dichlorophenyl)thio)propanal

Product Name

3-((3,4-Dichlorophenyl)thio)propanal

IUPAC Name

3-(3,4-dichlorophenyl)sulfanylpropanal

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

InChI

InChI=1S/C9H8Cl2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2

InChI Key

OREIKEGFUIDVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCCC=O)Cl)Cl

3-((3,4-Dichlorophenyl)thio)propanal is an organic compound characterized by the presence of a propanal group attached to a sulfur atom, which is in turn bonded to a dichlorophenyl group. Its molecular formula is C₉H₈Cl₂OS, and it features a propanal chain (a three-carbon aldehyde) with a thioether linkage to a 3,4-dichlorophenyl moiety. The compound's structure can be represented as follows:

Structure C9H8Cl2OS\text{Structure }\text{C}_9\text{H}_8\text{Cl}_2\text{OS}

The presence of chlorine substituents on the phenyl ring enhances its reactivity and potentially its biological activity, making it an interesting subject for various chemical and pharmacological studies.

Typical of aldehydes and thioethers. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The thioether functionality can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives with similar structural features have been investigated for their potential in cancer treatment.

Further research is needed to elucidate the specific biological effects of this compound.

The synthesis of 3-((3,4-Dichlorophenyl)thio)propanal typically involves several steps:

  • Formation of Thioether: A suitable alkyl halide (such as 3-bromopropanal) can be reacted with sodium thiolate derived from 3,4-dichlorothiophenol.
  • Aldehyde Formation: The resulting thioether can be oxidized to form the corresponding aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).

This method allows for the efficient construction of the desired compound while maintaining functional group integrity.

3-((3,4-Dichlorophenyl)thio)propanal has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it could serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: This compound may be used as a reagent in organic synthesis or as a building block for creating more complex molecules.

Interaction studies involving 3-((3,4-Dichlorophenyl)thio)propanal would likely focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies should include:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or microbial strains.

Such studies are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with 3-((3,4-Dichlorophenyl)thio)propanal. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-(Phenylthio)propanalContains a phenyl group instead of dichloroPotentially different biological activities
4-(Chlorophenyl)thioethanolThioether with an ethanol groupDifferent functional group affecting reactivity
2-(3,5-Dichlorophenyl)ethanolDichlorophenyl ring but with an ethanolMay exhibit different pharmacokinetics

These compounds are unique due to variations in their functional groups and substituents, which can significantly influence their chemical properties and biological activities.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

233.9672914 g/mol

Monoisotopic Mass

233.9672914 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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